molecular formula C95H112N8O48S B560348 ristomycinA,monosulfate CAS No. 90831-71-3

ristomycinA,monosulfate

Cat. No. B560348
CAS RN: 90831-71-3
M. Wt: 2166
InChI Key: HHRPQUHYQBGHHF-HGRVMTQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ristomycin monosulfate, also known as ristocetin sulfate salt, is a compound with the empirical formula C95H110N8O44 · H2SO4 and a molecular weight of 2166.00 . It contains ≥90% ristocetin A basis (balance primarily Ristocetin B) .


Physical And Chemical Properties Analysis

More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Application in Antiviral Research

Ristomycin A, monosulfate, as a part of fucoidan-mimetic glycopolymers, shows potential in antiviral research. These glycopolymers, including those with monosulfate groups, have demonstrated effectiveness against influenza A virus (IAV), particularly the H3N2 virus. This suggests a promising avenue for developing novel anti-influenza drugs based on natural fucoidans (Fan et al., 2018).

Role in Metal Ion Interaction and HDV Ribozyme Catalysis

Research on ristomycin A, particularly its complexation with copper(II) ions, has provided insights into its impact on the hepatitis D virus (HDV) ribozyme. The complexation of ristomycin A with Cu(II) significantly inhibits HDV ribozyme catalysis, offering potential applications in developing treatments targeting viral ribozymes (Stokowa-Sołtys et al., 2013).

In Antibiotic Production and Gene Activation

A study on Amycolatopsis japonicum, a bacterium known for synthesizing medically important products, showed that the introduction of a specific gene resulted in the production of ristomycin A. This underlines the importance of genome mining and activating cryptic gene clusters in the discovery of new antibiotics, including ristomycin A (Spohn et al., 2014).

In Understanding Antibiotic Resistance Mechanisms

Ristomycin A, as part of the rifamycin class, plays a role in understanding the mechanisms of antibiotic resistance. Studies on rifamycins, including ristomycin, have contributed to our understanding of how resistance emerges, especially in the context of treating serious human diseases like tuberculosis and other bacterial infections (Rothstein, 2016).

In Enzymatic Inactivation and Resistance Research

Research on ristomycin resistance enzymes (Rox) highlights a unique mechanism of rifamycin inactivation. Understanding this mechanism provides insights into the broad spectrum of rifamycin resistance mediated by Rox enzymes, offering new perspectives in antibiotic resistance research (Koteva et al., 2018).

properties

IUPAC Name

[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRPQUHYQBGHHF-YGXDAVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H112N8O48S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2166.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ristomycinA,monosulfate

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